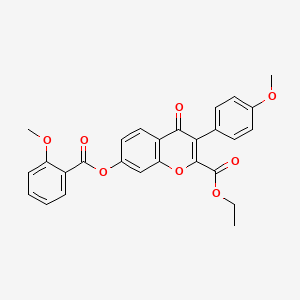
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C27H22O8 and its molecular weight is 474.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate is a synthetic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C27H22O8
- IUPAC Name : this compound
This structure features a chromene backbone with various substituents that may influence its biological activity.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to the presence of methoxy groups that enhance electron donation capabilities.
| Compound | IC50 (μM) | Assay Type |
|---|---|---|
| This compound | TBD | DPPH Scavenging |
| Reference Compound | 30 | DPPH Scavenging |
Antiproliferative Activity
The antiproliferative effects of this compound have been investigated against various cancer cell lines. For instance, it showed promising results in inhibiting the growth of MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells.
The selectivity towards cancer cells over non-cancerous cells suggests potential for therapeutic applications in oncology.
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For example, flavonoids are known to inhibit tubulin polymerization, which is critical for mitosis in cancer cells. This action could explain the observed antiproliferative effects.
Case Studies and Research Findings
Recent studies have highlighted the potential of flavonoid derivatives in treating various diseases:
- Cancer Treatment : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity against melanoma and prostate cancer cell lines, suggesting a broader applicability in cancer therapeutics .
- Hepatitis B Virus Inhibition : Another investigation into flavonoid compounds indicated their potential as inhibitors of Hepatitis B virus (HBV), showcasing their versatility beyond anticancer properties .
Properties
IUPAC Name |
ethyl 7-(2-methoxybenzoyl)oxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-4-33-27(30)25-23(16-9-11-17(31-2)12-10-16)24(28)19-14-13-18(15-22(19)35-25)34-26(29)20-7-5-6-8-21(20)32-3/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLEHRQSKFZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














